Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate
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Overview
Description
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
- Methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride
Uniqueness
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is unique due to its specific ester functional group and the presence of both amino and methylsulfanyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H18N2O3S |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
methyl 3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18N2O3S/c1-14-8(12)3-5-11-9(13)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
VYBSLQPUURJLCQ-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)CCNC(=O)[C@H](CCSC)N |
Canonical SMILES |
COC(=O)CCNC(=O)C(CCSC)N |
Origin of Product |
United States |
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